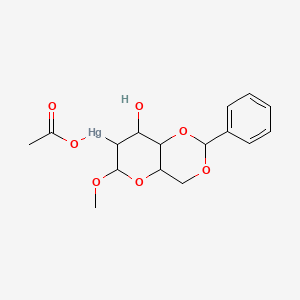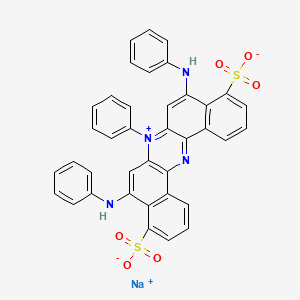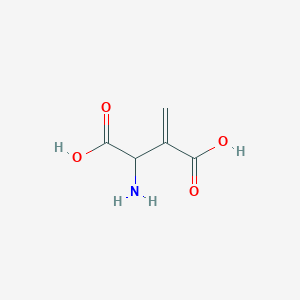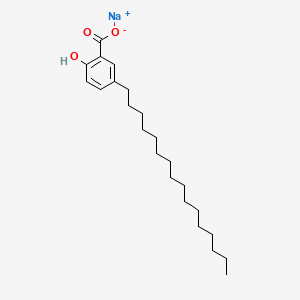
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- typically involves the reaction of 4-methoxyphenol with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated cyclohexadienones
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-
Uniqueness
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties.
Propiedades
Número CAS |
72054-83-2 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4,4-dimethoxy-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-7-6-8(10)4-5-9(7,11-2)12-3/h4-6H,1-3H3 |
Clave InChI |
MVPZVULCKPPSHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=CC1(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
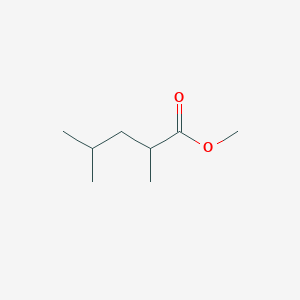
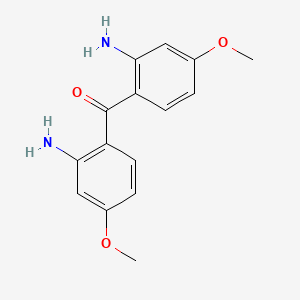
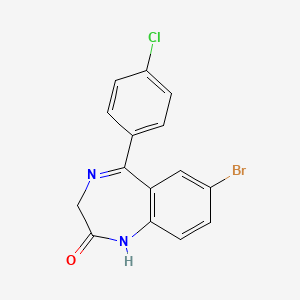
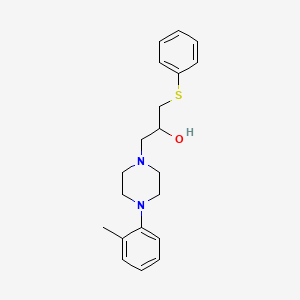

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
